beta-Phellandrene

Description

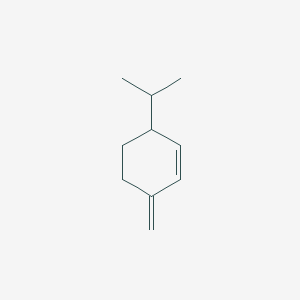

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-6-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJQCDVYDGGFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052215 | |

| Record name | beta-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Oil; [Merck Index] Pleasant odor; [Hawley] | |

| Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

171.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

120 °F. | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.68 (AIR= 1) | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.59 [mmHg] | |

| Record name | beta-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-10-2 | |

| Record name | β-Phellandrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Mentha-1(7),2-diene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(7),2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHELLANDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KK225M001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to beta-Phellandrene: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of beta-phellandrene. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

This compound is a cyclic monoterpene and an isomer of alpha-phellandrene.[1] Its chemical structure is characterized by a cyclohexene (B86901) ring with a methylidene group and an isopropyl group.[2] Unlike alpha-phellandrene, where both double bonds are endocyclic, this compound possesses one exocyclic double bond.[1]

IUPAC Name: 3-methylidene-6-propan-2-ylcyclohexene[2] Synonyms: β-Phellandrene, p-Mentha-1(7),2-diene, 3-Isopropyl-6-methylene-1-cyclohexene[2] Molecular Formula: C₁₀H₁₆[2] CAS Number: 555-10-2[3]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Weight | 136.23 g/mol | [2] |

| Physical Description | Colorless to pale yellow liquid | [4] |

| Odor | Peppery-minty and slightly citrusy | [1] |

| Boiling Point | 171.0 to 174.0 °C at 760 mmHg | [2][4] |

| Density | 0.8520 g/cm³ at 20 °C | [2] |

| Specific Gravity | 0.839 to 0.845 at 25 °C | [4] |

| Refractive Index | 1.4760 to 1.4820 at 20 °C | [4] |

| Flash Point | 43.89 °C (111.00 °F) TCC | [4] |

| Vapor Pressure | 1.59 mmHg | [2] |

| Solubility | Insoluble in water; miscible with ether | [1][4] |

| Optical Rotation | +65.2° at 20 °C/D (d-form) | [2] |

| XLogP3-AA | 3.4 | [5] |

Experimental Protocols

Isolation of this compound from Essential Oils

This compound is a common constituent of essential oils from various plants, including Angelica archangelica, Pinus species, and Juniperus nana.[2] A general protocol for its isolation involves the following steps:

-

Extraction of Essential Oil: The essential oil is typically extracted from the plant material (e.g., leaves, fruits, rhizomes) using steam distillation.[2]

-

Fractionation: The crude essential oil is then subjected to fractionation to separate the hydrocarbon components from oxygenated compounds. This can be achieved using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent like pentane.[2]

-

Purification: Further purification of the this compound-containing fraction can be performed by fractional distillation under reduced pressure to yield a product of high purity.[6] An alternative method for separating phellandrene from close-boiling compounds like limonene (B3431351) is azeotropic distillation using agents such as ethanol.[7]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the primary method for the identification and quantification of this compound in essential oil samples.

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol, hexane).

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to separate the individual components of the oil based on their boiling points and polarity.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used, and the resulting mass spectrum shows the fragmentation pattern of the molecule. For this compound, characteristic fragment ions (m/z) include 93 (base peak), 77, and 91.[2]

-

Identification: The obtained mass spectrum is compared with reference spectra in a database (e.g., NIST library) for positive identification. The retention time of the peak is also compared with that of a pure standard for confirmation. It is important to note that this compound can co-elute with limonene, which requires specific mass fragment analysis for accurate quantification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides detailed structural information.

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., Benzene-D6).

-

Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer (e.g., Bruker WP-80).[8]

-

Spectral Analysis: The chemical shifts of the carbon atoms are analyzed to confirm the molecular structure.

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities, including antimicrobial, antifungal, and antioxidant effects.[9]

Antimicrobial and Antifungal Activity

This compound is a major constituent of essential oils that exhibit antimicrobial activity against various bacteria and fungi, including Clostridium difficile, Candida albicans, and Penicillium cyclopium.[2][10] The proposed mechanism of action for its antifungal properties involves the disruption of the fungal cell membrane's integrity.[10][11] This leads to increased membrane permeability, leakage of cellular contents such as potassium ions, and ultimately, cell death.[10][11]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to act as a free radical scavenger through a mechanism of autooxidation.[2] This contributes to the overall antioxidant capacity of essential oils in which it is a component.[2]

Biosynthesis of Phellandrenes

The biosynthesis of both alpha- and this compound in plants occurs via the mevalonate (B85504) (MVA) pathway.[1] Geranyl pyrophosphate (GPP) is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). GPP then undergoes cyclization to form a menthyl cation, which rearranges to an allylic carbocation. The final step is an elimination reaction that yields either alpha- or this compound.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abstraxtech.com [abstraxtech.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H16 | CID 11142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of (-)-(R)-α-phellandrene: antimicrobial activity of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Natural Sources of β-Phellandrene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene is a cyclic monoterpene found in the essential oils of a variety of plants. It is recognized for its characteristic peppery-minty and slightly citrusy aroma.[1] This technical guide provides an in-depth overview of the natural plant sources of β-phellandrene, including quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Presentation: Quantitative Analysis of β-Phellandrene in Plant Essential Oils

The concentration of β-phellandrene in the essential oils of various plants can differ significantly based on the species, geographical location, plant part utilized, and the specific extraction method employed. The following table summarizes the quantitative data for β-phellandrene content in several plant genera.

| Plant Genus | Species | Plant Part | β-Phellandrene Concentration (%) | Reference(s) |

| Angelica | Angelica archangelica | Seeds | 33.6 - 63.4 | [2] |

| Angelica archangelica | Roots | 13.8 - 18.5 | [2][3] | |

| Angelica pancicii | Aerial Parts | Major Component | [4] | |

| Pinus | Pinus contorta subsp. contorta | Leaves | 23.8 | [5] |

| Pinus parviflora | 31.9 | [6] | ||

| Pinus peuce | Twigs | 35.8 | [7] | |

| Pinus cembra | Twigs with Needles | 12.0 | [8] | |

| Eucalyptus | Eucalyptus microtheca | Leaves | 16.487 | [9] |

| Eucalyptus oleosa | Various Parts | 0.1 - 0.2 | [10] | |

| Eucalyptus tereticornis | Rich in β-phellandrene | [11] | ||

| Mentha | Mentha spicata | 1.31 - 2.55 | [12] | |

| Lavandula | Lavandula angustifolia | Present | [13] | |

| Echinophora | Echinophora spinosa | Aerial Parts | 34.7 | |

| Cryptocarya | Cryptocarya alba | 14.84 | ||

| Cannabis | Cannabis sativa (Jack Herer strain) | Flower | 9 |

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[14]

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers, seeds, roots)

-

Distilled water

-

Clevenger-type apparatus or similar hydrodistillation setup

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection flask/separatory funnel

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Preparation of Plant Material: Weigh a suitable amount of the plant material. If necessary, grind or chop the material to increase the surface area for efficient extraction.

-

Apparatus Setup: Set up the hydrodistillation apparatus. Place the plant material into the round-bottom flask.

-

Addition of Water: Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary depending on the plant, but a common starting point is 1:10 (w/v).

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: The condensed liquid (a mixture of water and essential oil) is collected in a separatory funnel.

-

Separation: Allow the mixture to stand until the essential oil and water layers have clearly separated. As essential oils are generally less dense than water, they will form the upper layer. Carefully separate the essential oil layer.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a dark, airtight glass vial at a low temperature to prevent degradation.

Analysis of β-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like essential oils.[15][16]

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Essential oil sample

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Microsyringe

-

β-Phellandrene standard for identification and quantification

Protocol:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of hexane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection mode (split or splitless). For quantitative analysis, a split injection is common.

-

Oven Temperature Program: Program the oven temperature to separate the components effectively. A typical program might be: initial temperature of 60 °C for 2 minutes, then ramp at 3 °C/minute to 240 °C, and hold for 5 minutes.

-

Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Set the mass scan range (e.g., 40-500 amu).

-

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Acquisition: The components of the essential oil will separate in the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

-

Component Identification: Identify β-phellandrene by comparing its retention time and mass spectrum with that of a pure β-phellandrene standard. The mass spectrum can also be compared to a reference library (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of β-phellandrene by integrating the peak area of β-phellandrene in the total ion chromatogram and dividing it by the total peak area of all components. For absolute quantification, a calibration curve can be prepared using different concentrations of the β-phellandrene standard.

Mandatory Visualization

Biosynthesis of β-Phellandrene

β-Phellandrene, like all monoterpenes, is synthesized from the precursor molecule geranyl diphosphate (B83284) (GPP). The biosynthesis of GPP itself begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two independent pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[2][7]

GPP is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase. Subsequently, β-phellandrene synthase, a type of terpene synthase, catalyzes the conversion of GPP into β-phellandrene.

References

- 1. researchgate.net [researchgate.net]

- 2. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network analysis of the MVA and MEP pathways for isoprenoid synthesis. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis | Annual Reviews [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. galbanum.co [galbanum.co]

- 10. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tdi-bi.com [tdi-bi.com]

- 13. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 14. areme.co.jp [areme.co.jp]

- 15. academics.su.edu.krd [academics.su.edu.krd]

- 16. scitepress.org [scitepress.org]

The Biosynthesis of β-Phellandrene in Essential Oils: A Technical Guide

Introduction to Beta-Phellandrene and its Significance

This compound (β-phellandrene) is a cyclic monoterpene commonly found in the essential oils of various plants, including species of Pinus, Eucalyptus, Lavandula, and Mentha.[1][2] It contributes to the characteristic aroma of these plants and is utilized in the fragrance, flavor, and cosmetic industries.[1][3] Beyond its aromatic properties, β-phellandrene has garnered interest for its potential biological activities, including antimicrobial and antifungal effects.[1] This guide provides an in-depth technical overview of the biosynthesis pathway of β-phellandrene, intended for researchers, scientists, and drug development professionals.

The Biosynthesis Pathway of this compound

The biosynthesis of β-phellandrene, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[4]

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.

The MEP pathway , also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP. A series of enzymatic reactions then converts DXP into IPP and DMAPP. While there can be some exchange of intermediates between the cytosol and plastids, the MEP pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, whereas the MVA pathway primarily produces sesquiterpenes and triterpenes.[5]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The direct precursor for all monoterpenes, including β-phellandrene, is geranyl diphosphate (GPP). GPP is a ten-carbon molecule formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).

The Final Step: this compound Synthase (PHLS)

The final and committing step in the biosynthesis of β-phellandrene is the conversion of GPP to β-phellandrene. This cyclization reaction is catalyzed by the enzyme β-phellandrene synthase (PHLS) , a member of the terpene synthase (TPS) family of enzymes.[6] The reaction mechanism involves the ionization of GPP to a geranyl cation, followed by isomerization, cyclization, and a 1,3-hydride shift before the final deprotonation to yield β-phellandrene.[7][8] Some β-phellandrene synthases can also utilize neryl diphosphate (NPP), the cis-isomer of GPP, as a substrate.[9] These enzymes typically require a divalent metal ion, such as manganese (Mn²⁺), as a cofactor for their catalytic activity.[10]

Quantitative Analysis of this compound Synthase Activity

Enzyme Kinetic Parameters

The kinetic properties of β-phellandrene synthases can vary between different plant species. A detailed study of the β-phellandrene synthase from Lavandula angustifolia (LaβPHLS) provides key kinetic parameters.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Lavandula angustifolia β-phellandrene synthase (LaβPHLS) | Geranyl Diphosphate (GPP) | 6.55 | 1.75 x 10⁻² | [6][11] |

Product Distribution of this compound Synthases

Terpene synthases are often promiscuous, producing a range of products from a single substrate. The product profile of β-phellandrene synthases can vary depending on the plant species and the specific isoform of the enzyme.

| Enzyme Source | Substrate | Major Product(s) | Minor Product(s) | Reference |

| Lavandula angustifolia | GPP | β-Phellandrene | Limonene, Myrcene, α-Pinene, β-Pinene, Sabinene | [6] |

| Solanum lycopersicum | NPP | Myrcene, Ocimene, β-Phellandrene | - | [9] |

Regulation of this compound Biosynthesis

The production of β-phellandrene in plants is a tightly regulated process, influenced by both developmental cues and environmental stimuli.

Transcriptional Regulation by Jasmonate Signaling

The jasmonate signaling pathway plays a crucial role in regulating the expression of terpene synthase genes, including those involved in β-phellandrene biosynthesis. Jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), are plant hormones that mediate responses to various stresses, including herbivory and pathogen attack.[12][13][14] The signaling cascade is initiated by the perception of jasmonates, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, allows for the activation of transcription factors, such as MYC2, which can bind to the promoter regions of terpene synthase genes and upregulate their expression.[14]

Influence of Abiotic Stress

Abiotic stresses such as drought, salinity, and high temperature can also influence the biosynthesis of monoterpenes.[15][16] These stress conditions can trigger signaling pathways that lead to the upregulation of genes in the MEP pathway and terpene synthase genes, resulting in increased production of volatile terpenes, which may play a role in plant defense and stress tolerance.[8][15]

Experimental Protocols

Cloning and Heterologous Expression of this compound Synthase

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from a plant tissue known to produce β-phellandrene. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Design degenerate primers based on conserved regions of known terpene synthase genes or use gene-specific primers if sequence information is available. Perform PCR to amplify the full-length or partial coding sequence of the putative β-phellandrene synthase gene.

-

Cloning: Ligate the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and transform into E. coli for sequencing and sequence verification.

-

Expression Construct: Subclone the coding sequence of the mature β-phellandrene synthase (with the plastid transit peptide removed) into an expression vector (e.g., pET vector) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).[17][18][19]

Purification of Recombinant this compound Synthase

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate to pellet cellular debris.

-

Affinity Chromatography: Load the clarified supernatant onto a chromatography column with a resin that has an affinity for the tag on the recombinant protein (e.g., Ni-NTA resin for His-tagged proteins).

-

Washing and Elution: Wash the column to remove non-specifically bound proteins. Elute the purified β-phellandrene synthase using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

Protein Quantification and Verification: Determine the concentration of the purified protein using a protein assay (e.g., Bradford assay) and verify its purity and molecular weight by SDS-PAGE.

In Vitro Enzyme Assay of this compound Synthase

-

Reaction Mixture: Prepare a reaction mixture containing the purified β-phellandrene synthase, the substrate (GPP), a divalent metal ion cofactor (e.g., MnCl₂), and a suitable buffer (e.g., HEPES).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the volatile monoterpene products with an organic solvent (e.g., hexane (B92381) or pentane).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).[17][20]

GC-MS Analysis of Monoterpene Products

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[21]

-

Injection: Inject a small volume of the organic extract into the GC.

-

Separation: Program the GC oven with a temperature gradient to separate the different monoterpene isomers.

-

Detection and Identification: Use the mass spectrometer to detect the eluting compounds. Identify the products by comparing their mass spectra and retention times with those of authentic standards and with entries in a mass spectral library (e.g., NIST).[22]

-

Quantification: Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated with known concentrations of authentic standards.[21]

Experimental and Signaling Pathway Diagrams

Caption: Biosynthesis pathway of β-phellandrene.

Caption: Jasmonate signaling pathway regulating terpene synthesis.

Caption: Experimental workflow for TPS characterization.

References

- 1. abstraxtech.com [abstraxtech.com]

- 2. This compound | C10H16 | CID 11142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and functional characterization of β-phellandrene synthase from Lavandula angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Overexpression of Isoprene Synthase Affects ABA- and Drought-Related Gene Expression and Enhances Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (4S)-beta-phellandrene synthase (geranyl-diphosphate-cyclizing) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Plant-Derived Essential Oils in Eco-Friendly Crop Protection Strategies Under Drought and Salt Stress | MDPI [mdpi.com]

- 17. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterologous protein expression in E. coli [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The In Vitro Antioxidant Activity of β-Phellandrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene, a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants, including Cryptocarya alba and Hyptis suaveolens.[1] While its isomer, α-phellandrene, has been more extensively studied, β-phellandrene is also recognized for its potential biological activities, including its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of β-phellandrene, focusing on common experimental assays. Due to a notable lack of publicly available data on the antioxidant capacity of isolated β-phellandrene, this guide will present data from studies on essential oils where β-phellandrene is a significant component. It is important to note that the antioxidant activity of these essential oils may be influenced by the synergistic or antagonistic effects of their various constituents.

Quantitative Data on Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of essential oils containing β-phellandrene, as measured by various common assays. The concentration of β-phellandrene in the essential oil is provided where available.

Table 1: DPPH Radical Scavenging Activity of Essential Oils Containing β-Phellandrene

| Plant Source | % β-Phellandrene in Essential Oil | IC50 (µg/mL) | Reference |

| Hyptis suaveolens | 13.3% | 112 | [2] |

Table 2: ABTS Radical Scavenging Activity of Essential Oils Containing β-Phellandrene

| Plant Source | % β-Phellandrene in Essential Oil | IC50 (µg/mL) | Reference |

| Hyptis suaveolens | 13.3% | 156 | [2] |

Note: IC50 represents the concentration of the essential oil required to scavenge 50% of the respective free radicals. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The antioxidant activities presented in these tables are for the entire essential oil and not for pure β-phellandrene. The observed effects are likely a result of the complex interplay between all the chemical components of the oil. Further research is required to determine the specific contribution of β-phellandrene to the overall antioxidant capacity of these essential oils.

Experimental Protocols and Methodologies

This section details the experimental protocols for the most common in vitro antioxidant assays. These methodologies can be adapted for the evaluation of pure β-phellandrene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test sample (e.g., essential oil or pure β-phellandrene) in a suitable solvent.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test sample to a defined volume of the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).

-

-

IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its reduction by an antioxidant leads to a loss of color.

Methodology:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test sample.

-

-

Assay Procedure:

-

Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined graphically by plotting the percentage of scavenging activity against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The typical ratio is 10:1:1 (v/v/v).

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of the test sample.

-

-

Assay Procedure:

-

Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at a specific wavelength (typically around 593 nm).

-

-

Calculation of Reducing Power: The antioxidant power is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as mmol Fe²⁺ equivalents per gram of sample.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research detailing the signaling pathways through which β-phellandrene exerts its antioxidant effects in vitro. Generally, the antioxidant activity of terpenes like β-phellandrene is attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to neutralize free radicals.

The proposed general mechanism involves the stabilization of free radicals by the terpene molecule, thereby terminating the radical chain reaction. The allylic hydrogens in the cyclohexadiene ring of β-phellandrene are likely sites for hydrogen atom donation.

Conclusion

β-Phellandrene is a monoterpene with acknowledged antioxidant potential, primarily observed within the complex matrix of essential oils. This guide has provided detailed methodologies for the in vitro assessment of its antioxidant activity using standard assays such as DPPH, ABTS, and FRAP. However, a significant research gap exists concerning the quantitative antioxidant capacity of pure β-phellandrene and the specific signaling pathways involved in its mechanism of action. Future studies focusing on isolated β-phellandrene are crucial to fully elucidate its antioxidant properties and to determine its potential for applications in the pharmaceutical and drug development sectors. Such research will enable a more precise understanding of its contribution to the antioxidant effects of the essential oils in which it is found and will pave the way for its potential use as a natural antioxidant agent.

References

Unveiling the Antimicrobial and Antifungal Potential of Beta-Phellandrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phellandrene, a cyclic monoterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including its antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy against a range of microbial pathogens. While research on the purified compound is still emerging, this document synthesizes the available data, including that of its structural isomer, alpha-phellandrene (B1212362), and relevant essential oil studies, to offer a comprehensive resource for researchers and drug development professionals. This guide details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial and antifungal mechanism of this compound, like other monoterpenes, is attributed to its lipophilic nature, which allows it to intercalate into the lipid bilayer of microbial cell membranes. This interaction disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects.

Key events in this proposed mechanism include:

-

Increased Membrane Permeability: The presence of this compound within the membrane increases its permeability, allowing for the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and nucleic acids.

-

Disruption of Membrane-Bound Proteins: The altered membrane environment can inhibit the function of crucial membrane-bound enzymes and transport proteins, disrupting cellular processes like respiration and nutrient uptake.

-

Loss of Proton Motive Force: The dissipation of the proton gradient across the cell membrane collapses the proton motive force, which is vital for ATP synthesis and other energy-dependent cellular activities.

-

Inhibition of Ergosterol (B1671047) Biosynthesis (in fungi): In fungal cells, monoterpenes can interfere with the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to membrane instability and cell death.

Proposed mechanism of microbial membrane disruption by this compound.

Quantitative Antimicrobial and Antifungal Data

Direct quantitative data on the antimicrobial and antifungal activity of purified this compound is limited in the current literature. However, studies on its isomer, alpha-phellandrene, and essential oils rich in phellandrenes provide valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Alpha-Phellandrene

| Microorganism | Assay Method | MIC (mL/L) | MFC (mL/L) | Reference |

| Penicillium cyclopium | Agar (B569324) Dilution | 1.7 | 1.8 | [1] |

Note: This data is for alpha-phellandrene and is presented for comparative purposes due to the lack of available data for pure this compound.

Table 2: Antimicrobial Activity of Essential Oils Containing this compound

| Essential Oil Source | This compound % | Microorganism | MIC | Reference |

| Echinophora spinosa L. (aerial parts) | 34.7% | Clostridium difficile | Not specified | [2] |

| Clostridium perfringens | Not specified | [2] | ||

| Enterococcus faecalis | Not specified | [2] | ||

| Eubacterium limosum | Not specified | [2] | ||

| Peptostreptococcus anaerobius | Not specified | [2] | ||

| Candida albicans | Not specified | [2] |

Note: The specific MIC/MFC values for the essential oils were not provided in the cited abstract, but the study reported "good antimicrobial activity."

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial and antifungal properties of lipophilic compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (B87167) (DMSO) for initial solubilization

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Microbial cultures (bacterial or fungal)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity to the microbes.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

-

Incubate the plates under the same conditions as the initial MIC assay.

-

The MFC or MBC is the lowest concentration of this compound from the MIC plate that results in no microbial growth on the subculture agar plate.

Generalized experimental workflow for determining MIC and MFC/MBC.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial and antifungal properties, likely through the disruption of microbial cell membranes. However, a significant gap exists in the literature regarding quantitative efficacy data for the pure compound. The information available from studies on its isomer, alpha-phellandrene, and essential oils rich in this compound strongly suggests its potential as a valuable antimicrobial agent.

Future research should focus on:

-

Systematic screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to establish a comprehensive MIC and MFC/MBC database.

-

Detailed mechanistic studies to elucidate the precise molecular interactions with microbial membranes and to investigate potential intracellular targets.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

-

Synergistic studies to explore the potential of this compound in combination with existing antimicrobial drugs to enhance efficacy and combat resistance.

The development of a robust dataset for pure this compound is crucial for its potential translation into novel therapeutic applications in the pharmaceutical and drug development industries. This guide serves as a foundational resource to stimulate and support these much-needed research endeavors.

References

The Expanding Frontier of Terpene Research: Discovery and Isolation of β-Phellandrene from Novel Botanical Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of the plant kingdom. Among the myriad of natural products, terpenes, and specifically monoterpenes like β-phellandrene, have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive overview of the recent discoveries of β-phellandrene in new plant species, detailed methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Newly Identified Botanical Sources of β-Phellandrene

Recent phytochemical investigations have expanded the known botanical sources of β-phellandrene, revealing its presence in several previously unreported or less-studied plant species. These discoveries open new avenues for the sustainable sourcing and further investigation of this promising monoterpene. The following table summarizes quantitative data from recent studies on these novel sources.

| Plant Species | Family | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | β-Phellandrene Content in Oil (%) | Reference |

| Salvia verticillata | Lamiaceae | Aerial Parts | Hydrodistillation | 0.25 | 14.2 | [1] |

| Schinus molle | Anacardiaceae | Leaves | Hydrodistillation | 0.97 - 1.63 | 9.9 - 12.24 | [2] |

| Schinus molle | Anacardiaceae | Fruits | Hydrodistillation | Not Specified | 10.4 - 11.8 | [2] |

| Cryptocarya alba | Lauraceae | Not Specified | Not Specified | Not Specified | 14.84 | [3] |

| Echinophora spinosa | Apiaceae | Aerial Parts | Not Specified | Not Specified | 34.7 | [3] |

| Elionurus muticus | Poaceae | Leaves | Steam Distillation | Not Specified | Not Specified | [4] |

Experimental Protocols: From Plant Material to Pure Compound

The successful isolation and characterization of β-phellandrene from plant matrices rely on robust and well-defined experimental protocols. This section provides detailed methodologies for the key steps involved in this process.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common and effective method for extracting volatile compounds, such as terpenes, from plant materials.

Principle: This technique involves the co-distillation of plant material with water. The steam and volatile compounds are condensed, and the immiscible essential oil is then separated from the aqueous phase.

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature for several days to reduce moisture content. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

-

Charging the Flask: Place a known quantity of the powdered plant material into the round-bottom flask. Add distilled water to the flask, typically in a 1:10 ratio (plant material to water, w/v).

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam generated will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the graduated tube of the Clevenger apparatus.

-

Separation: Due to the immiscibility of the essential oil with water, two distinct layers will form in the collection tube. The less dense essential oil will typically form the upper layer.

-

Oil Recovery: Carefully collect the essential oil from the graduated tube. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in a complex mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Instrumentation:

-

Gas chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Autosampler (recommended for reproducibility)

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS Parameters: Set the GC-MS instrument parameters. A typical temperature program for terpene analysis is as follows:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 3°C/minute to 240°C

-

Hold at 240°C for 5 minutes

-

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/minute.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-500 amu

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Data Acquisition: Acquire the chromatogram and mass spectra for each separated peak.

-

Component Identification: Identify β-phellandrene and other components by:

-

Comparing the obtained mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Comparing the calculated Kovats retention index (RI) with literature values.

-

-

Quantification: Determine the relative percentage of β-phellandrene by peak area normalization from the GC-FID (Flame Ionization Detector) chromatogram, which provides a more accurate quantification than MS.

Visualizing the Processes and Pathways

To better illustrate the experimental workflows and the biosynthetic origins of β-phellandrene, the following diagrams are provided.

Caption: Workflow for the isolation and identification of β-phellandrene.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory mechanisms of suppressors of cytokine signaling target ROS via NRF-2/thioredoxin induction and inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β-Phellandrene as a Volatile Organic Compound in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phellandrene, a cyclic monoterpene, is a significant biogenic volatile organic compound (BVOC) emitted from a wide array of terrestrial vegetation. Its presence in the atmosphere and its interactions within ecosystems have profound implications for atmospheric chemistry, ecological signaling, and potential applications in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of β-phellandrene's role in ecosystems, detailing its sources, emission rates, atmospheric fate, and ecological functions. The guide is structured to provide researchers and professionals with readily accessible quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Introduction

β-Phellandrene (C₁₀H₁₆) is a colorless, oily liquid with a characteristic peppery-minty and slightly citrusy aroma. As a monoterpene, it is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway. Its exocyclic double bond makes it highly reactive in the atmosphere, contributing significantly to the formation of secondary organic aerosols (SOA) and influencing regional air quality.[1] Ecologically, β-phellandrene is involved in plant defense mechanisms, acting as a repellent to some herbivores while attracting their natural predators. This guide delves into the multifaceted role of β-phellandrene, providing the technical details necessary for its comprehensive study and potential exploitation.

Sources and Emission Rates of β-Phellandrene

β-Phellandrene is emitted by a diverse range of plant species, with emission rates varying significantly depending on the plant species, environmental conditions (temperature, light intensity), and phenological state. Conifers, such as pines and firs, are notable emitters, but it is also found in the essential oils of various other plants, including lavender, peppermint, and eucalyptus.[2]

Data Presentation: Emission Rates

The following table summarizes the emission rates of β-phellandrene from various plant species as reported in the literature. These values are typically measured in micrograms of the compound emitted per gram of dry leaf weight per hour (µg g⁻¹ h⁻¹).

| Plant Species | Emission Rate (µg g⁻¹ h⁻¹) | Reference(s) |

| Pinus sylvestris (Scots Pine) | 0.06 - 3.7 (total monoterpenes) | [3] |

| Picea abies (Norway Spruce) | 0.55 - 12.2 (total monoterpenes) | [4] |

| Abies grandis (Grand Fir) | Not specified | |

| Lavandula angustifolia (Lavender) | Not specified | [4] |

Note: Data for β-phellandrene specifically is often reported as part of the total monoterpene emissions. The exact percentage of β-phellandrene can vary.

Atmospheric Chemistry of β-Phellandrene

Once released into the atmosphere, β-phellandrene readily reacts with major atmospheric oxidants, namely the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).[5] These reactions lead to the formation of a complex mixture of oxygenated volatile organic compounds (OVOCs) and, significantly, contribute to the formation of secondary organic aerosols (SOA), which have implications for climate and air quality.

Data Presentation: Reaction Rate Constants

The table below presents the room-temperature rate constants for the gas-phase reactions of β-phellandrene with key atmospheric oxidants.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| •OH | 6.2 x 10⁻¹¹ | [6] |

| O₃ | 1.5 x 10⁻¹⁷ | [7][8] |

| NO₃ | 2.1 x 10⁻¹² | [9] |

Atmospheric Oxidation Pathway

The atmospheric oxidation of β-phellandrene is a complex process involving multiple steps. The initial reaction with an oxidant leads to the formation of a peroxy radical (RO₂), which can then undergo various reactions, including reaction with nitric oxide (NO) or other peroxy radicals, or isomerization, leading to the formation of a variety of more oxidized products.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene emissions from pine trees--identifications, emission rates and flux estimates for the contiguous United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A practical workflow to facilitate analysis of the emission dynamics of non-target BVOCs in terrestrial ecosystems by PTR-TOF-MS [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A smog chamber for studies of the reactions of terpenes and alkanes with ozone and OH (1988) | F. Nolting | 95 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Spectroscopic Data of β-Phellandrene

This guide provides a comprehensive overview of the spectroscopic data for the monoterpene β-phellandrene, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Introduction

β-Phellandrene (3-methylene-6-(1-methylethyl)-cyclohexene) is a cyclic monoterpene found in the essential oils of various plants. Its chemical formula is C₁₀H₁₆ and it has a molecular weight of 136.23 g/mol . Understanding its structural and chemical properties through spectroscopic analysis is crucial for its identification, characterization, and potential applications in various scientific fields.

Quantitative Spectroscopic Data

The following sections present the key spectroscopic data for β-phellandrene in a structured tabular format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for β-phellandrene are summarized below.

Table 1: ¹H NMR Spectroscopic Data for β-Phellandrene (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | d | 9.5 | H-2 |

| 5.60 | d | 9.5 | H-1 |

| 4.70 | s | H-7a | |

| 4.68 | s | H-7b | |

| 2.75 | m | H-4 | |

| 2.20 | m | H-5a | |

| 2.15 | m | H-8 | |

| 2.05 | m | H-5b | |

| 1.80 | m | H-6 | |

| 0.95 | d | 7.0 | H-9 |

| 0.85 | d | 7.0 | H-10 |

Table 2: ¹³C NMR Spectroscopic Data for β-Phellandrene (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 148.5 | C-3 |

| 132.0 | C-2 |

| 125.5 | C-1 |

| 108.0 | C-7 |

| 45.0 | C-6 |

| 35.0 | C-4 |

| 31.0 | C-5 |

| 28.0 | C-8 |

| 21.0 | C-9 |

| 20.5 | C-10 |

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for β-phellandrene are detailed below.

Table 3: IR Spectroscopic Data for β-Phellandrene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080 | C-H stretch | =C-H (alkene) |

| 2960 | C-H stretch | -C-H (alkane) |

| 1645 | C=C stretch | Alkene |

| 1440 | C-H bend | -CH₂- |

| 885 | C-H bend (out-of-plane) | =CH₂ (exocyclic methylene) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for β-Phellandrene (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | 25 | [M]⁺ (Molecular Ion) |

| 121 | 15 | [M - CH₃]⁺ |

| 93 | 100 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 45 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation of β-phellandrene is characteristic of p-menthadiene monoterpenes. The most abundant fragment at m/z 93 corresponds to the loss of the isopropyl group, a stable secondary carbocation. The molecular ion peak is observed at m/z 136.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of monoterpenes like β-phellandrene.

-

Sample Preparation: A sample of approximately 5-10 mg of β-phellandrene is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used, and several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Sample Preparation: For liquid samples like β-phellandrene, a thin film is prepared by placing a drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Sample Preparation: A dilute solution of β-phellandrene is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like β-phellandrene.

Caption: Workflow for the Spectroscopic Analysis of β-Phellandrene.

An In-Depth Toxicological Profile and Safety Assessment of Beta-Phellandrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phellandrene (β-phellandrene) is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including Eucalyptus species and water fennel.[1] It is utilized in the fragrance and flavor industries and has been investigated for potential applications as a natural pesticide.[2][3] As human exposure is possible through various routes, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data for β-phellandrene, including summaries of quantitative data, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows.

Acute Toxicity

The acute toxicity of β-phellandrene appears to be low. A key study in rats established a relatively high oral lethal dose.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5700 mg/kg | [4] |

Experimental Protocol: Acute Oral Toxicity (Based on general principles)

-

Guideline: Similar to OECD Guideline 401.

-

Test Animals: Rats.

-

Administration: A single dose of β-phellandrene was administered orally.

-

Observation Period: Animals were observed for signs of toxicity and mortality over a specified period, typically 14 days.

-

Parameters Measured: Clinical signs of toxicity, body weight changes, and mortality.

-

Data Analysis: The LD50 value was calculated using appropriate statistical methods.

Skin Irritation and Sensitization

This compound is classified as a skin irritant.[5] While it is considered a sensitizer (B1316253), the risk is dependent on the concentration and level of use.[6]

| Endpoint | Result | Method | Reference |

| Skin Irritation | Causes skin irritation | GHS Classification | [5] |

| Skin Sensitization | Sensitizer; not a concern under declared use levels | Dermal Sensitization Threshold (DST) | [6] |

Experimental Protocol: Skin Sensitization (Dermal Sensitization Threshold Approach)